1,5-Bis(4-aminophenoxy)pentane
Overview
Description
Aniline, 4,4'-(pentamethylenedioxy)di-, dihydrochloride is a bioactive chemical.
Scientific Research Applications
Structural Analysis in Solid State
1,5-Bis(4-aminophenoxy)pentane has been studied for its structural properties in the solid state. For example, Żabiński et al. (2007) analyzed new compounds similar to this compound, focusing on their complex network of intermolecular interactions, which could influence their interaction with biological targets (Żabiński, Wolska, & Maciejewska, 2007).
X-Ray Diffraction Studies
The compound has also been the subject of X-ray diffraction studies. Pervova et al. (2010) examined a variant of this compound through X-ray diffraction, revealing details about its crystal structure and molecular geometry (Pervova, Zaĭdman, Lipunov, & Slepukhin, 2010).
Synthesis and Evaluation of Analogues
In medicinal chemistry, the synthesis and evaluation of pentamidine analogues, which are structurally related to this compound, have been a focus. Porcheddu et al. (2012) summarized the synthesis and evaluation of these analogues, highlighting efforts to develop new drugs with improved pharmaceutical activity (Porcheddu, Giacomelli, & De Luca, 2012).
Solid State Structural Analysis
Further, the solid-state structure of this compound and its analogs has been studied using techniques like X-ray diffraction and NMR spectroscopy. Żabiński et al. (2010) used these methods to detect the effects of possible polymorphism in these compounds (Żabiński, Maciejewska, & Wolska, 2010).
Process Improvement in Synthesis
There have been studies aimed at improving the synthesis process of compounds related to this compound. Xiu-feng (2009) focused on the synthesis of Pentamidine, a derivative, highlighting the importance of process optimization in the production of such compounds (Xiu-feng, 2009).
Electrochemical DNA Biosensors
This compound and its analogs have been used in the development of electrochemical DNA biosensors. Szpakowska et al. (2006) explored the use of these compounds for rapid evaluation of chemical compounds interacting with DNA, an application that underscores the versatility of this compound in biomedical research (Szpakowska et al., 2006).
Properties
IUPAC Name |
4-[5-(4-aminophenoxy)pentoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHXQWDUYXSTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1092-82-6 (di-hydrochloride) | |
Record name | 1,5-Bis(p-aminophenoxy)pentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70178624 | |
Record name | 1,5-Bis(p-aminophenoxy)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2391-56-2 | |
Record name | 1,5-Bis(p-aminophenoxy)pentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Bis(p-aminophenoxy)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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